2-Amino-1-pyridin-3-YL-ethanol oxalate
Overview
Description
2-Amino-1-pyridin-3-YL-ethanol oxalate is a useful research compound. Its molecular formula is C9H12N2O5 and its molecular weight is 228.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Research has explored the catalytic properties of substances related to 2-Amino-1-pyridin-3-YL-ethanol oxalate, emphasizing their role in facilitating various chemical reactions. For instance, studies have highlighted the effectiveness of catalase in catalyzing coupled oxidation reactions, including the secondary oxidation of ethanol to acetaldehyde. This reaction is significant for understanding the enzymatic processes involved in alcohol metabolism and the effects of hydrogen peroxide (H2O2) on these processes (Keilin & Hartree, 1945).
Chemical Synthesis and Complexation
Further research delves into the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and the complexation of the resulting products with metals such as Cu(II) and Cd(II). These studies provide insights into the formation of novel compounds with potential applications in material science, catalysis, and as ligands in coordination chemistry. The ability of these compounds to form stable complexes with metals has been examined through various analytical techniques, including X-ray diffraction and spectroscopy, revealing their potential for creating new materials with unique properties (Mardani et al., 2019).
Protective Groups in Polymer Chemistry
The utility of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids has been investigated, demonstrating its effectiveness in chemical and thermal cleavage processes. This research has applications in polymer chemistry, where such protecting groups are crucial for the synthesis and modification of polymers. The findings suggest the broader applicability of 2-(pyridin-2-yl)ethanol in the development of polymers with specific properties, including those with biomedical applications (Elladiou & Patrickios, 2012).
Enzymatic and Organic Catalyst Systems
Research on hybrid enzymatic and organic catalyst systems for the oxidation of ethanol demonstrates the integration of this compound related compounds in innovative catalytic processes. These studies pave the way for applications in biosensors, environmental monitoring, and biofuel cells by showcasing the ability to oxidize ethanol to carbon dioxide efficiently in acidic conditions. This interdisciplinary approach combines organic chemistry and biochemistry to address challenges in energy and environmental science (Franco et al., 2020).
Properties
IUPAC Name |
2-amino-1-pyridin-3-ylethanol;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.C2H2O4/c8-4-7(10)6-2-1-3-9-5-6;3-1(4)2(5)6/h1-3,5,7,10H,4,8H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKZMOBWLPELGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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